Cas no 118526-19-5 (2-Aminobenzo[d]thiazol-5-ol)
![2-Aminobenzo[d]thiazol-5-ol structure](https://www.kuujia.com/scimg/cas/118526-19-5x500.png)
2-Aminobenzo[d]thiazol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminobenzo[d]thiazol-5-ol
- 2-Amino-5-hydroxybenzothiazole
- 5-Benzothiazolol,2-amino-
- 5-Benzothiazolol,2-amino-(9CI)
- 2-amino-1,3-benzothiazol-5-ol
- 2-Amino-5-hydroxy-1,3-benzothiazole
- 5-hydroxy-1,3-benzothiazol-2-amine
- FT-0730995
- MFCD00985125
- SB18594
- F2167-4054
- 2-amino-benzothiazol-5-ol
- EN300-1265102
- CS-0052049
- 2-Amino-5-hydroxylbenzothiazole
- P10163
- SY068687
- DTXSID30557198
- A853384
- SCHEMBL72699
- PS-3998
- PIERIBXILPXPFL-UHFFFAOYSA-N
- W-204981
- 118526-19-5
- Z1198155943
- AKOS006280745
- 5-Benzothiazolol, 2-amino-
- DA-19244
-
- MDL: MFCD00985125
- Inchi: InChI=1S/C7H6N2OS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9)
- InChI Key: PIERIBXILPXPFL-UHFFFAOYSA-N
- SMILES: NC1=NC2=CC(O)=CC=C2S1
Computed Properties
- Exact Mass: 166.02000
- Monoisotopic Mass: 166.02008399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.4Ų
- XLogP3: 1.9
Experimental Properties
- Density: 1.553
- Boiling Point: 394.6°C at 760 mmHg
- Flash Point: 192.4°C
- Refractive Index: 1.823
- PSA: 87.38000
- LogP: 2.16530
2-Aminobenzo[d]thiazol-5-ol Security Information
2-Aminobenzo[d]thiazol-5-ol Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Aminobenzo[d]thiazol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM110927-1g |
2-aminobenzo[d]thiazol-5-ol |
118526-19-5 | 95% | 1g |
$492 | 2023-11-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122689-5g |
2-Aminobenzo[d]thiazol-5-ol |
118526-19-5 | 98% | 5g |
¥5850.00 | 2024-08-09 | |
Enamine | EN300-1265102-0.1g |
2-amino-1,3-benzothiazol-5-ol |
118526-19-5 | 95% | 0.1g |
$131.0 | 2023-07-09 | |
Life Chemicals | F2167-4054-0.25g |
2-amino-1,3-benzothiazol-5-ol |
118526-19-5 | 95% | 0.25g |
$160.0 | 2023-09-06 | |
Life Chemicals | F2167-4054-1g |
2-amino-1,3-benzothiazol-5-ol |
118526-19-5 | 95% | 1g |
$366.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A12043-1g |
2-Amino-5-hydroxybenzothiazole |
118526-19-5 | 95% | 1g |
6652.0CNY | 2021-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A172351-1g |
2-Aminobenzo[d]thiazol-5-ol |
118526-19-5 | 97% | 1g |
¥2734.90 | 2023-09-04 | |
abcr | AB458014-1 g |
2-Aminobenzo[d]thiazol-5-ol, 95%; . |
118526-19-5 | 95% | 1g |
€837.70 | 2023-04-22 | |
Chemenu | CM110927-250mg |
2-aminobenzo[d]thiazol-5-ol |
118526-19-5 | 95% | 250mg |
$192 | 2022-03-02 | |
eNovation Chemicals LLC | D586738-5G |
2-aminobenzo[d]thiazol-5-ol |
118526-19-5 | 97% | 5g |
$750 | 2024-07-21 |
2-Aminobenzo[d]thiazol-5-ol Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on 2-Aminobenzo[d]thiazol-5-ol
Exploring the Chemical Properties and Applications of 2-Aminobenzo[d]thiazol-5-ol (CAS No. 118526-19-5)
2-Aminobenzo[d]thiazol-5-ol, also known by its CAS number 118526-19-5, is a fascinating organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound belongs to the class of benzothiazole derivatives, which are widely studied due to their unique structural properties and potential applications in drug discovery, sensors, and advanced materials. The benzothiazole core of this molecule is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, which imparts it with distinct electronic and steric characteristics.
The chemical structure of 2-Aminobenzo[d]thiazol-5-ol features an amino group (-NH₂) at the 2-position and a hydroxyl group (-OH) at the 5-position of the benzothiazole framework. This arrangement not only enhances its reactivity but also provides multiple sites for functionalization, making it a versatile building block in organic synthesis. Recent studies have highlighted its potential as a precursor for the development of novel pharmaceutical agents, particularly in the realm of antioxidant therapy and anti-inflammatory drugs.
One of the most intriguing aspects of 2-Aminobenzo[d]thiazol-5-ol is its ability to participate in various redox reactions. Researchers have demonstrated that this compound can act as a reducing agent in certain chemical transformations, facilitating the synthesis of complex organic molecules with high efficiency. Moreover, its hydroxyl group enables it to form hydrogen bonds, which is crucial for its role in biological systems. This property has been leveraged in the design of bioactive molecules that target specific proteins or enzymes involved in disease pathways.
In terms of synthesis, 2-Aminobenzo[d]thiazol-5-ol can be prepared through several routes, including condensation reactions involving thioamides or thioureas with aldehydes or ketones. Recent advancements in green chemistry have led to the development of more sustainable methods for its production, such as using microwave-assisted synthesis or catalytic systems that minimize waste and energy consumption. These innovations not only enhance the scalability of the synthesis process but also align with global efforts to promote environmentally friendly chemical practices.
The applications of 2-Aminobenzo[d]thiazol-5-ol extend beyond pharmaceuticals. Its unique electronic properties make it an attractive candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and sensors. For instance, studies have shown that derivatives of this compound can exhibit strong fluorescence under UV light, which is valuable for designing biosensors or imaging agents. Additionally, its ability to coordinate with metal ions has opened new avenues for its use in catalysis and metallopharmaceuticals.
From a toxicological perspective, understanding the safety profile of 2-Aminobenzo[d]thiazol-5-ol is crucial for its practical applications. Recent research has focused on evaluating its potential cytotoxicity and genotoxicity using advanced assays such as MTT assays and comet assays. Preliminary findings suggest that while it exhibits moderate cytotoxicity against certain cancer cell lines, further studies are required to fully assess its safety profile for human use.
In conclusion, 2-Aminobenzo[d]thiazol-5-ol (CAS No. 118526-19) is a multifaceted compound with immense potential across various scientific disciplines. Its structural versatility, reactivity, and unique properties continue to inspire innovative research directions. As advancements in synthetic methodologies and computational modeling techniques unfold, we can expect even more groundbreaking applications for this intriguing molecule in the near future.
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